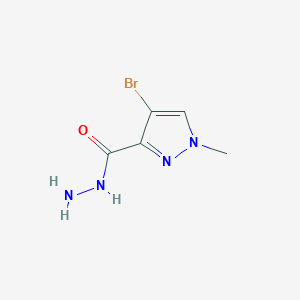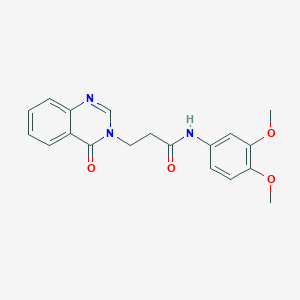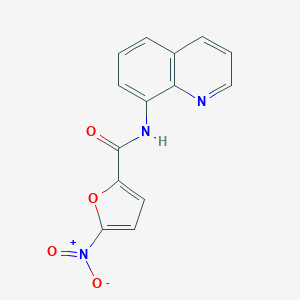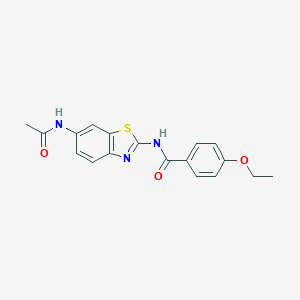![molecular formula C15H18N2O3 B508273 5-[(4-丙基苯氧基)甲基]-2-呋喃酰肼 CAS No. 364743-27-1](/img/structure/B508273.png)
5-[(4-丙基苯氧基)甲基]-2-呋喃酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
5-[(4-Propylphenoxy)methyl]-2-furohydrazide is utilized in several scientific research fields, including:
作用机制
- TNKS proteins belong to the poly (ADP-ribose) polymerase (PARP) family and play a crucial role in the Wnt β-catenin pathway and other cellular processes .
- Specifically, TNKS-1 and TNKS-2 (also known as PARP5a and PARP5b) are structurally divided forms of tankyrase .
Target of Action
Biochemical Pathways
生化分析
Biochemical Properties
5-[(4-Propylphenoxy)methyl]-2-furohydrazide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to bind to specific sites on enzymes, potentially inhibiting or activating their activity. For example, it may interact with hydrolase enzymes, altering their catalytic properties . These interactions can lead to changes in metabolic pathways and cellular processes.
Cellular Effects
The effects of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 5-[(4-Propylphenoxy)methyl]-2-furohydrazide exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their function. This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways . The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
5-[(4-Propylphenoxy)methyl]-2-furohydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may affect the glycolytic pathway by modulating the activity of key enzymes such as hexokinase and phosphofructokinase . These interactions can lead to changes in the overall metabolic profile of cells, impacting energy production and utilization.
Transport and Distribution
Within cells and tissues, 5-[(4-Propylphenoxy)methyl]-2-furohydrazide is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and function, with higher concentrations potentially leading to more pronounced effects on cellular processes.
Subcellular Localization
The subcellular localization of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence metabolic processes and energy production. The compound’s localization can also affect its interactions with other biomolecules, further modulating its biochemical effects.
准备方法
The synthesis of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide typically involves the reaction of 5-[(4-Propylphenoxy)methyl]-2-furoic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazide derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
5-[(4-Propylphenoxy)methyl]-2-furohydrazide undergoes various chemical reactions, including:
相似化合物的比较
Similar compounds to 5-[(4-Propylphenoxy)methyl]-2-furohydrazide include:
5-[(4-Propylphenoxy)methyl]-2-furoic acid: The precursor in the synthesis of the hydrazide derivative.
5-[(4-Propylphenoxy)methyl]-2-furohydrazone: A related compound with a different functional group.
5-[(4-Propylphenoxy)methyl]-2-furosemicarbazide: Another derivative with potential biological activity.
The uniqueness of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide lies in its specific structure and functional groups, which confer distinct chemical and biological properties .
属性
IUPAC Name |
5-[(4-propylphenoxy)methyl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-3-11-4-6-12(7-5-11)19-10-13-8-9-14(20-13)15(18)17-16/h4-9H,2-3,10,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPXINUZSUJNEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxyphenol](/img/structure/B508246.png)
![Ethyl 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B508258.png)

![2-[(4,7-Dimethyl-2-quinazolinyl)amino]-6-(methoxymethyl)-4-pyrimidinol](/img/structure/B508276.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B508336.png)
![N-(2-chloro-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B508346.png)



![N-[4-(4-morpholinyl)phenyl]-N-(4-pyridinylmethyl)amine](/img/structure/B508370.png)
![N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-4-phenylbenzamide](/img/structure/B508375.png)
![N-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B508378.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B508381.png)
![4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B508415.png)
